molecular formula C18H15NO4 B11391061 N-(2-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(2-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11391061
M. Wt: 309.3 g/mol
InChI Key: PWWLTVFGHZQZOS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid with 2-methoxyaniline. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide: is similar to other chromene derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both methoxy and carboxamide functional groups. These structural features contribute to its unique chemical reactivity and biological activity .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

N-(2-methoxyphenyl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15NO4/c1-11-7-8-15-12(9-11)14(20)10-17(23-15)18(21)19-13-5-3-4-6-16(13)22-2/h3-10H,1-2H3,(H,19,21)

InChI Key

PWWLTVFGHZQZOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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